N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a fused pyrrole-pyrimidine core. Key structural features include:
- N-7 substitution: A 4-methylphenyl group enhances steric bulk and modulates electron density.
- C-5 substitution: A phenyl group contributes to π-π stacking interactions in biological targets.
- N-4 substitution: A (2-chlorophenyl)methyl group introduces halogen-mediated hydrophobic and electronic effects.
The molecular weight is estimated at ~424.9 g/mol (calculated), with a logP value influenced by aromatic and chlorinated substituents, likely favoring moderate lipophilicity .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4/c1-18-11-13-21(14-12-18)31-16-22(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-20-9-5-6-10-23(20)27/h2-14,16-17H,15H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZPSFIESLILTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In the case of its anticancer activity, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Substitution at N-4 Position
Key Insights :
Substitution at C-5 and C-7 Positions
Key Insights :
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s chlorine atom increases logP and metabolic stability but reduces solubility compared to non-halogenated analogs.
- The pyridin-4-yl analog demonstrates superior solubility but may suffer from rapid hepatic clearance due to basic nitrogen.
Biological Activity
N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.9 g/mol. The IUPAC name is 7-(4-chlorophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine, indicating its complex structure comprising multiple aromatic rings and a pyrrolo[2,3-d]pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN4 |
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 7-(4-chlorophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. Notably, it has been identified as an inhibitor of NF-kB inducing kinase (NIK), which plays a critical role in inflammatory responses and cancer progression. Inhibition of NIK can lead to decreased interleukin 6 secretion, thus potentially reducing inflammation and tumor growth .
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
Antimicrobial Activity
In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. Research indicates that it may possess inhibitory effects against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Case Studies
- Inhibition of NIK : A derivative of the compound was shown to inhibit NIK with high potency and selectivity. In vitro studies demonstrated that this derivative effectively reduced interleukin 6 levels in BEAS-2B cells, indicating its therapeutic potential in treating inflammatory diseases .
- Antitumor Activity : In a study focusing on the antitumor effects of pyrrolo[2,3-d]pyrimidine analogs, one variant exhibited significant cytotoxicity against several cancer cell lines, outperforming standard chemotherapeutic agents in terms of efficacy .
Q & A
Q. What are effective synthetic routes for this compound, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor with substituted benzylamines. For example, analogous compounds were prepared using 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine and amines under reflux in anhydrous solvents (e.g., DMF or THF), yielding products with 64–77% efficiency . Key intermediates are validated via -NMR (e.g., aromatic protons at δ 6.6–8.2 ppm, NH signals at δ 11.8–11.9 ppm) and HRMS (mass accuracy < 2 ppm) .
Q. Which spectroscopic methods are critical for structural confirmation?
A combination of -NMR (to resolve aromatic and NH protons), -NMR (to confirm pyrrolopyrimidine core carbons at δ 151–158 ppm), and IR (for NH/CN stretches at 3099–3131 cm) is essential . HRMS ensures molecular formula accuracy (e.g., CHNO with Δm/z = 0.0002) . Purity (>99%) is confirmed via HPLC with UV detection at 254 nm .
Q. How is preliminary biological activity assessed for this compound?
Antitumor activity is evaluated using in vitro tubulin polymerization assays and antiangiogenic models (e.g., endothelial cell migration assays). Analogous pyrrolo[2,3-d]pyrimidines showed IC values < 1 µM in preclinical studies, with mechanism validation via molecular docking against β-tubulin or kinase targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use statistical Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry). For example, central composite designs can identify optimal microwave-assisted reaction conditions (e.g., 120°C for 5 minutes in acetonitrile/triethylamine), reducing side products . Real-time monitoring via FTIR or Raman spectroscopy further refines endpoint determination .
Q. What computational strategies predict biological targets and guide SAR studies?
Molecular docking (AutoDock Vina) and MD simulations prioritize targets like tubulin or kinases. For example, docking scores (< -9 kcal/mol) correlate with experimental IC values in pyrrolo[2,3-d]pyrimidines. QSAR models using Hammett constants or logP values rationalize substituent effects on activity .
Q. How to resolve contradictions in biological data across studies?
Orthogonal assays validate target engagement. For instance, discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement in live cells .
Q. What strategies mitigate challenges in regioselective functionalization?
Directed ortho-metalation (DoM) or protecting-group strategies enable selective C-5 or C-7 substitution. For example, using TMS-protected amines or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) achieves regiocontrol in pyrrolo[2,3-d]pyrimidine cores .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
